molecular formula C11H10O B1198782 1-Naphthalenemethanol CAS No. 4780-79-4

1-Naphthalenemethanol

Cat. No.: B1198782
CAS No.: 4780-79-4
M. Wt: 158.20 g/mol
InChI Key: PBLNHHSDYFYZNC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl-methanol: is an organic compound with the molecular formula C11H10O. It is a type of naphthylmethanol where one of the hydrogens of the methyl group in methanol is replaced by a naphthalen-1-yl group . This compound is known for its unique structure, which combines the properties of both naphthalene and methanol, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Naphthalenemethanol is a natural compound extracted from the root bark of Annona senegalensis . It has been identified to have antibacterial activity , suggesting that its primary targets are likely bacterial cells.

Result of Action

The primary result of this compound’s action is its antibacterial effect By interacting with bacterial cells, it can inhibit their growth or kill them outright

Biochemical Analysis

Biochemical Properties

1-Naphthalenemethanol plays a significant role in biochemical reactions, particularly in the context of sulfation. It has been studied for its interaction with the enzyme arylsulfotransferase, which catalyzes the sulfation of this compound using 3′-phosphoadenylyl sulfate as a cofactor . This interaction is crucial for understanding the metabolic pathways and the biochemical behavior of this compound in biological systems.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antibacterial activity, particularly against certain bacterial strains This compound influences cell function by interacting with cellular membranes and potentially disrupting cell signaling pathways

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It undergoes sulfation catalyzed by arylsulfotransferase, resulting in the formation of sulfated metabolites . This process may influence enzyme activity and gene expression, contributing to the compound’s overall biochemical effects. The binding interactions and enzyme inhibition or activation mechanisms are critical for understanding how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is an intermediate photolysis product of 1-naphthaleneacetic acid, indicating its potential for degradation under certain conditions . Long-term effects on cellular function, observed in both in vitro and in vivo studies, are essential for understanding the compound’s temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of 1-naphthaleneacetic acid and undergoes sulfation catalyzed by arylsulfotransferase . This process involves the interaction with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its overall metabolic behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in different cellular compartments, influencing its overall biochemical effects.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its role in cellular processes and its potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-1-yl-methanol can be synthesized through several methods. One common method involves the reduction of naphthaldehyde using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields naphthalen-1-yl-methanol as the primary product .

Industrial Production Methods: In industrial settings, naphthalen-1-yl-methanol is often produced through catalytic hydrogenation of naphthaldehyde. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This process is efficient and scalable, making it suitable for large-scale production .

Scientific Research Applications

Chemistry: Naphthalen-1-yl-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, naphthalen-1-yl-methanol is used as a precursor for the synthesis of biologically active molecules. It has been studied for its potential antimicrobial and anticancer properties .

Medicine: Naphthalen-1-yl-methanol derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, naphthalen-1-yl-methanol is used as a solvent and as an intermediate in the production of dyes, fragrances, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: Naphthalen-1-yl-methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

naphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNHHSDYFYZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197295
Record name 1-Hydroxymethylnaphthalene
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4780-79-4
Record name 1-Naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4780-79-4
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Record name 1-Hydroxymethylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-NAPHTHALENEMETHANOL
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Record name 1-Hydroxymethylnaphthalene
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Record name Naphthalene-1-methanol
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Record name 1-NAPHTHYLMETHANOL
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Synthesis routes and methods I

Procedure details

Naphthalene-1-carboxylic acid is dissolved in dry THF and 5 equiv. of borane dimethylsulfide complex are added. The mixture obtained is stirred at rt, diluted with EtAc, washed with 1N HCl and 5% NaHCO3 solution, dried and solvent is evaporated. (Naphthalene-1-yl)-methanol is obtained, which is dissolved in CH2Cl2. To the solution obtained 1.5 equiv. of Dess-Martin reagent are added at rt. The mixture obtained is diluted with EtAc, extracted with 1N HCl and 5% NaHCO3-solution, dried and solvent is evaporated. Naphthalene-1-carboxaldehyde is obtained and dissolved with 1 equiv. of racemic-Boc-α-phosphonoglycine trimethylester in CH2Cl2 and 1.1 equiv. of DBU are added. The mixture obtained is stirred at rt and treated in sequence with 1N HCl and 5% NaHCO3 solution. The phases obtained are separated, the organic phase obtained is dried and solvent is evaporated. 2-Boc-amino-3-(naphthalene-1-yl)-acrylic acid methyl ester (cis/trans mixture) is obtained, is dissolved in MeOH/H2O at pH 6.5 (phosphate buffer) and 20 w/w % of 10% Pd/C are added. The mixture obtained is hydrogenated at rt and 50 bar, the catalyst is filtered off and from the filtrate obtained solvent is evaporated. Racemic naphythylalanine methylester is obtained, dissolved in methanolic NH3 and stirred. The mixture obtained is subjected to extractive work up. Racemic naphythylalanine amide is obtained.
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Synthesis routes and methods II

Procedure details

As in Reaction Scheme 2, lithium-halogen exchange of compound (76), followed by addition of the resulting nascent lithiated aromatic to perbenzylated gluconolactone (2), produces a mixture of the corresponding lactols, which is reduced using triethylsilane and boron trifluoride etherate. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) affords 1-naphthalenemethanol (77) in a reasonable yield for the three steps.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenemethanol
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1-Naphthalenemethanol
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1-Naphthalenemethanol
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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